碘化 2-(羟甲基)-1-甲基吡啶鎓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridinium refers to the cation [C5H5NH]+. It is the conjugate acid of pyridine. Many related cations are known involving substituted pyridines . Pyridinium iodide (PyI; CAS Number: 18820-83-2) is an organic halide salt used as a precursor in the preparation of perovskite-based opto-electronic systems .

Synthesis Analysis

The Kröhnke pyridine synthesis is a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .

Molecular Structure Analysis

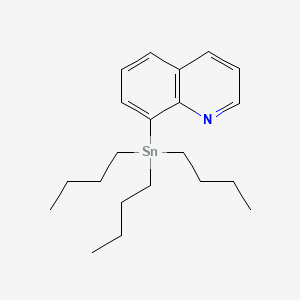

New salts containing cations of selected pyridine derivatives of the composition [pyH]NO3, where py is 2-pyridylmethanol (2-(hydroxymethyl)pyridine, 2pm), 3-pyridylmethanol (3-(hydroxymethyl) pyridine, 3pm), isonicotinamide (4-(aminocarbonyl)-pyridine, inia) and thionicotinamide (4-(aminothiocarbonyl)pyridine, tnia) were synthesised .

Physical And Chemical Properties Analysis

The characterization of the properties of pyridinium ionic liquids is very important for the development and application of new ILs . Introduction of a methyl group in the pyridine 2- and 3-positions reduces the viscosity .

科学研究应用

Synthesis of Pyridinium Ionic Liquids

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide serves as a key precursor in the synthesis of pyridinium-based ionic liquids. These ionic liquids have gained attention due to their low volatility and thermal stability, making them suitable for use as solvents in chemical reactions and electrochemistry .

Generation of Pyridinium Ylides

This compound is instrumental in generating pyridinium ylides, which are intermediates in various organic reactions. Pyridinium ylides participate in cycloaddition reactions, leading to the formation of complex heterocyclic structures that are valuable in medicinal chemistry .

Antimicrobial Applications

Research has shown that pyridinium compounds exhibit antimicrobial properties. The iodide variant can be used to develop new antimicrobial agents that target resistant strains of bacteria, offering a new avenue in the fight against infections .

Anti-Cancer Research

Pyridinium salts, including the iodide form, are being studied for their potential anti-cancer properties. They can induce apoptosis in cancer cells and are being explored as chemotherapeutic agents .

Anti-Malarial Activity

The unique structure of pyridinium iodide compounds allows them to interfere with the life cycle of the malaria parasite. They are being investigated as a new class of anti-malarial drugs, which is crucial given the rising resistance to current treatments .

Anti-Cholinesterase Inhibitors

These compounds have shown promise as anti-cholinesterase inhibitors, which are useful in treating diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, they help increase the levels of neurotransmitters in the brain .

Materials Science

In the field of materials science, pyridinium iodide salts are used to modify the surface properties of materials. They can be used to create hydrophobic surfaces or to enhance the conductivity of polymers .

Gene Delivery Systems

Pyridinium iodide salts are also being explored for their potential in gene delivery. Their ability to form complexes with DNA makes them suitable candidates for non-viral vectors in gene therapy, which could revolutionize the treatment of genetic disorders .

作用机制

Target of Action

Similar compounds such as pralidoxime, which is a pyridinium compound, are known to target acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Pralidoxime, a related compound, works by reactivating the enzyme cholinesterase, which has been inactivated by organophosphates . It does this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Biochemical Pathways

In the case of pralidoxime, the compound affects the cholinergic system by reactivating acetylcholinesterase, thereby allowing the breakdown of acetylcholine and the termination of synaptic transmission .

Result of Action

In the case of pralidoxime, the compound’s action results in the reactivation of acetylcholinesterase, allowing for the breakdown of acetylcholine and the resumption of normal synaptic transmission .

安全和危害

未来方向

Heteroarene 1, n-zwitterions are powerful and versatile building blocks in the construction of heterocycles and have received increasing attention in recent years . The methylation reaction of the pyridine macrocycle with methyl iodide and subsequent ion exchange with ammonium hexafluorophosphate and tetrabutyl ammonium halide gave pyridinium macrocycles .

属性

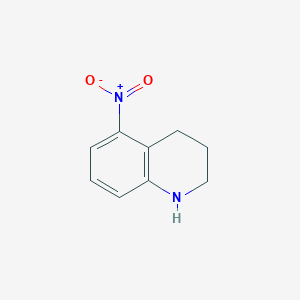

IUPAC Name |

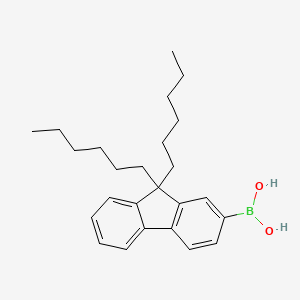

(1-methylpyridin-1-ium-2-yl)methanol;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURDJUFVNLDFOM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1CO.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480682 |

Source

|

| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |

CAS RN |

3313-51-7 |

Source

|

| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)